molecular formula C20H20N2OS B11349159 2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole

2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No.: B11349159
M. Wt: 336.5 g/mol
InChI Key: NZVAOAXFSZJJNF-UHFFFAOYSA-N
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Description

2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
  • 1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
  • 1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol

Uniqueness

2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C20H20N2OS/c1-14-6-2-3-7-16(14)20(23)22-12-10-15(11-13-22)19-21-17-8-4-5-9-18(17)24-19/h2-9,15H,10-13H2,1H3

InChI Key

NZVAOAXFSZJJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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